3-Allylrhodanine
Overview
Description
3-Allylrhodanine is an organic compound with the molecular formula C6H7NOS2. It is a derivative of rhodanine, characterized by the presence of an allyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Allylrhodanine can be synthesized through a multi-step process involving the reaction of rhodanine with allyl bromide. The reaction typically occurs in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to ensure the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Allylrhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert this compound to its corresponding thioethers.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the allyl group under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Allylrhodanine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including anticonvulsive properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential, particularly in the development of new drugs for neurological disorders.
Industry: It is used as an intermediate in the production of sensitizers for silver halide photographic emulsions
Mechanism of Action
The mechanism of action of 3-Allylrhodanine involves its interaction with specific molecular targets. For instance, its anticonvulsive activity is believed to result from its ability to modulate ion channels in the nervous system. The compound may also inhibit certain enzymes, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
- 3-Allyl-2-thioxo-4-thiazolidinone
- 3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- 3-Allyl-5-(4-methoxybenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Comparison: 3-Allylrhodanine is unique due to its specific allyl substitution, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits a broader range of applications, particularly in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS2/c1-2-3-7-5(8)4-10-6(7)9/h2H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGUTBCTEJBRAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CSC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163140 | |
Record name | 3-Allylrhodanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1457-47-2 | |
Record name | 3-Allylrhodanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1457-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Allylrhodanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001457472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Allylrhodanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43395 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Allylrhodanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-allylrhodanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: 3-Allylrhodanine readily reacts with aromatic aldehydes. Can you elaborate on the reaction conditions and the types of products formed?
A1: [, ] this compound has been shown to undergo condensation reactions with various substituted and unsubstituted pyridine and quinoline aldehydes. These reactions are typically carried out in an acidic medium, leading to the formation of colorful, crystalline products known as arylidene-rhodanines. [] Interestingly, reactions with 2-arylidene-4-methyl-5-oxopyrazolidinium ylides, while expected to follow a different pathway, also yield 3-allyl-5-(arylidene)-2-thioxo-thiazolidin-4-ones. This unexpected result highlights the unique reactivity of this compound. []
Q2: What makes this compound suitable for use in ion-imprinted polymers (IIPs)? How does its structure contribute to its selectivity for specific metal ions like Pb(II)?
A2: [] this compound is a particularly attractive functional monomer for IIPs due to the presence of sulfur atoms in its structure. These sulfur atoms act as strong binding sites for specific metal ions, particularly Pb(II). This interaction stems from the sulfur atoms' ability to donate electrons and form coordination bonds with the metal ion. [] The "imprinting" process during IIP synthesis arranges the this compound molecules in a specific configuration around the target ion (e.g., Pb(II)), creating cavities with high selectivity for that particular ion even in complex mixtures.
A3: [] While this compound itself might not be inherently fluorescent, its incorporation into polymeric structures can lead to intriguing optical properties. For instance, when this compound is conjugated with polyethylenimine (PEI), the resulting polymer demonstrates Aggregation-induced emission enhancement (AIEE). This means that the polymer emits stronger fluorescence when aggregated, potentially enabling applications in sensing and bioimaging. []
A4: [] Characterization of this compound and its derivatives often involves a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy helps determine the connectivity and environment of atoms within the molecule. Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern, aiding in structural elucidation. Elemental analysis confirms the percentage composition of elements within the synthesized compounds. In the case of crystalline derivatives, X-ray crystallography can provide a detailed three-dimensional structure. []
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